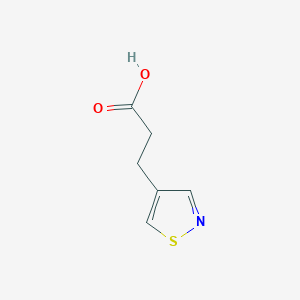

3-(Isothiazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

3-(1,2-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) |

InChI Key |

LOEWHGJWSMLQFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NS1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the cyclization of oxammonium hydrochloride with suitable alkali in aqueous media, leading to the formation of the isothiazole core, followed by functionalization to obtain the carboxylic acid derivative.

Key Steps:

- Preparation of 3-Hydrogen-Isothiazole-4-Ketone :

- React oxammonium hydrochloride with alkali (e.g., sodium carbonate, sodium hydroxide) in water or alcohol at 0-50°C.

- The reaction yields a 3-hydrogen-isothiazole-4-ketone intermediate.

- Oxidation to Isothiazole Carboxylic Acid :

- The ketone undergoes lactone hydrolysis under alkaline conditions, followed by ring closure and acidification to give the target acid.

Example Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Oxammonium hydrochloride + Na2CO3 in water, 0-50°C | ~75% | Formation of 3-hydrogen-isothiazole-4-ketone |

| 2 | Oxidation & ring closure | ~68% | Conversion to 3-(Isothiazol-4-yl)propanoic acid |

Advantages:

- Suitable for large-scale synthesis.

- High regioselectivity and purity.

Ring Expansion of Isoxazole Derivatives via Molybdenum-Mediated Rearrangement

Method Overview:

This method involves synthesizing isoxazole derivatives followed by ring expansion using molybdenum hexacarbonyl (Mo(CO)₆), transforming the isoxazole ring into the desired isothiazole ring.

Key Steps:

- Preparation of Isoxazole Derivatives :

- Cycloaddition of nitrile oxides with alkynes or halides.

- Cyanation and hydrolysis to form the corresponding acids.

- Ring Expansion :

- Molybdenum hexacarbonyl mediates rearrangement, converting methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine derivatives.

- Subsequent oxidation and hydrolysis yield the target carboxylic acid.

Example Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Cycloaddition of nitrile oxides | 40-50% | Formation of isoxazoles |

| 2 | Mo(CO)₆-mediated ring expansion | 45-55% | Synthesis of 4-oxo-1,4-dihydropyridine derivatives |

| 3 | Hydrolysis & oxidation | 80% | Final formation of 3-(Isothiazol-4-yl)propanoic acid |

Advantages:

- Enables synthesis of diverse derivatives.

- Useful for functionalization at various positions.

Direct Synthesis via Thionyl Chloride and Chlorination Routes

Method Overview:

This pathway involves preparing 3-isothiazolones through chlorination and subsequent amination, avoiding complex cyclizations.

Key Steps:

- Preparation of 3,3'-Dithiodipropionic Acid Derivatives :

- React with thionyl chloride to form dichlorides.

- Amination and Cyclization :

- Use methylamine or n-octylamine at low temperatures (-10°C to 30°C).

- Cyclization yields 3-isothiazolones, which can be oxidized to the acid.

Example Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Thionyl chloride + Dithiodipropionic acid | 70-80% | Formation of dichlorides |

| 2 | Amination with methylamine at -10°C | 60-65% | Formation of isothiazolone ring |

| 3 | Oxidation to acid | 75-85% | Final product: 3-(Isothiazol-4-yl)propanoic acid |

Advantages:

- Well-suited for industrial applications.

- Produces high-purity compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of oxammonium salts | Oxammonium hydrochloride, alkali | Cyclization, oxidation, ring closure | High regioselectivity, scalable | 68-75% |

| Ring expansion of isoxazoles | Nitrile oxides, Mo(CO)₆ | Isoxazole synthesis, ring expansion | Versatile, functional group tolerance | 45-55% (ring expansion), overall 80% (final) |

| Chlorination and amination | Thionyl chloride, methylamine | Chlorination, cyclization, oxidation | Industrial scale, high purity | 70-85% |

Concluding Remarks

The synthesis of 3-(Isothiazol-4-yl)propanoic acid is well-established through multiple pathways, each with specific advantages depending on scale, purity, and functionalization needs. The cyclization of oxammonium salts offers a straightforward route with high regioselectivity, suitable for large-scale production. The molybdenum-mediated ring expansion provides versatility for derivative synthesis, while chlorination-based methods are efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Isothiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-(Isothiazol-4-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their biological activity, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications are explored, particularly in developing drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(Isothiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease processes, making them potential candidates for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Variations

Key Compounds:

3-(Isothiazol-4-yl)propanoic acid Structure: Propanoic acid + isothiazole (N,S-heterocycle). CAS: 1537974-92-7 .

P3 (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid) Structure: Propanoic acid + thiazole ring with bromothiophene and chloro-methylphenyl substituents. Activity: Furin inhibitor (IC₅₀ = 35 µM) .

3-(Thiazol-2-yl(p-tolyl)amino)propanoic Acid Derivatives (Compounds 23–26) Structure: Propanoic acid + thiazole ring with acetyl, cinnamoyl, or halogenated acryloyl groups. Synthesis: Condensation of thiazole precursors with aromatic aldehydes .

3-(1H-Imidazol-5-yl)propanoic Acid (FDB012461) Structure: Propanoic acid + imidazole (N,N-heterocycle). CAS: 1074-59-5 .

(3-Methyl-isothiazol-4-yl)-acetic Acid

Structural Insights:

Physicochemical Properties

Q & A

Basic: What are the common synthetic routes for 3-(Isothiazol-4-yl)propanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of 3-(Isothiazol-4-yl)propanoic acid typically involves oxidation of precursor alcohols, such as 3-(isothiazol-4-yl)propan-1-ol, using oxidizing agents like potassium permanganate or chromium-based reagents. Reaction optimization requires careful control of temperature (e.g., 60–80°C for exothermic steps) and solvent selection (polar aprotic solvents like DMF or aqueous ethanol) to enhance yield and purity . Multi-step approaches, including coupling reactions with thiazole or isothiazole intermediates, are also employed. For example, coupling propanoic acid derivatives with pre-functionalized isothiazole rings under reflux conditions (e.g., 12–24 hours in THF) can achieve yields >70% .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of 3-(Isothiazol-4-yl)propanoic acid?

Answer:

Discrepancies in NMR or IR spectra often arise from conformational isomerism or impurities. To address this:

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish between regioisomers.

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in thiazolidinone derivatives) .

- Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula .

- Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹, S=O at ~1250 cm⁻¹) with computational simulations (DFT methods) .

Basic: What in vitro assays are appropriate for evaluating the bioactivity of 3-(Isothiazol-4-yl)propanoic acid derivatives?

Answer:

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μg/mL .

- Anticancer screening : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme inhibition : Test against targets like COX-2 or HDACs using fluorometric or colorimetric kits, ensuring substrate specificity controls .

Advanced: How can computational methods aid in predicting the interaction mechanisms of 3-(Isothiazol-4-yl)propanoic acid with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases), validating with experimental IC₅₀ data .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the isothiazole ring) with bioactivity using partial least squares regression .

Basic: What analytical techniques are essential for confirming the purity and structure of 3-(Isothiazol-4-yl)propanoic acid?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., propanoic acid CH₂ at δ ~2.5 ppm, isothiazole protons at δ ~7.0–8.5 ppm) .

- Melting point analysis : Compare experimental values (e.g., 180–185°C) with literature to detect impurities .

Advanced: What strategies can be employed to address discrepancies in HPLC purity assessments of 3-(Isothiazol-4-yl)propanoic acid batches?

Answer:

- Method development : Optimize mobile phase pH (e.g., pH 3.0 with phosphate buffer) to resolve co-eluting impurities .

- LC-MS coupling : Identify contaminants via mass fragmentation patterns (e.g., unreacted precursors at m/z +18 for water adducts) .

- Standard spiking : Add authentic reference material to confirm retention times and quantify impurities (<0.5% for pharmacopeial standards) .

Basic: What safety protocols should be followed when handling 3-(Isothiazol-4-yl)propanoic acid in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.